N,4-dimethoxybenzamide CAS 24056-08-4 chemical properties
N,4-dimethoxybenzamide CAS 24056-08-4 chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,4-dimethoxybenzamide (CAS 24056-08-4)
Introduction
N,4-dimethoxybenzamide is a distinct chemical entity within the broader class of benzamide derivatives. Characterized by a methoxy group at the para-position of the phenyl ring and a second methoxy group attached to the amide nitrogen, its unique structure suggests potential applications as a building block in medicinal chemistry and materials science. This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating computed data, predictable chemical behaviors, and established analytical and synthetic methodologies relevant to this compound. As experimental data for N,4-dimethoxybenzamide is not extensively published, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive profile.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. N,4-dimethoxybenzamide is defined by its specific arrangement of atoms and functional groups, which dictates its subsequent chemical and physical behavior.
| Identifier | Value | Source |
| CAS Number | 24056-08-4 | [1] |
| IUPAC Name | N,4-dimethoxybenzamide | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NOC | [1] |
| InChIKey | JRAFKZKLACPZSS-UHFFFAOYSA-N | [1] |
The structure comprises a central benzamide core. The phenyl ring is substituted at the para-position with an electron-donating methoxy group, which influences the reactivity of the aromatic system. The amide nitrogen is substituted with a methoxy group, forming an N-methoxyamide functionality, which imparts distinct properties compared to primary or N-alkyl amides.
Caption: 2D Structure of N,4-dimethoxybenzamide.
Physicochemical Properties
While experimental physical data is sparse, computational models provide valuable estimates for key properties. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions, purification, and analysis.
| Computed Property | Value | Source |
| Topological Polar Surface Area | 47.6 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 164 | [1] |
Solubility & Physical State: Based on its structure and the properties of similar molecules like m-Methoxybenzamide, N,4-dimethoxybenzamide is predicted to be a crystalline solid at room temperature.[2] It is expected to exhibit poor solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and chloroform.[2] This solubility profile is critical for preparing stock solutions for biological assays or for performing reactions and chromatographic separations.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for N,4-dimethoxybenzamide based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. The para-substituted aromatic ring should give rise to a characteristic AA'BB' system of two doublets. The two methoxy groups will appear as sharp singlets, with the N-methoxy group likely shifted relative to the aryl methoxy group. The amide proton (N-H) would likely appear as a broad singlet.
| Predicted ¹H NMR Signature | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.8 - 8.0 | Doublet (d) | 2H, ortho to C=O |
| Aromatic Protons | 6.9 - 7.1 | Doublet (d) | 2H, ortho to OCH₃ |
| Aryl Methoxy Protons | ~3.8 | Singlet (s) | 3H, Ar-OCH₃ |
| N-Methoxy Protons | 3.6 - 3.9 | Singlet (s) | 3H, N-OCH₃ |
| Amide Proton | 8.0 - 9.0 (variable) | Broad Singlet (br s) | 1H, NH |
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¹³C NMR: The carbon spectrum will confirm the presence of 9 unique carbon atoms. The carbonyl carbon is the most deshielded, appearing far downfield.
| Predicted ¹³C NMR Signature | Approximate Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 165 - 170 | C =O |
| Aromatic Carbons | 160 - 164 | C -OCH₃ |
| Aromatic Carbons | 128 - 132 | C H (ortho to C=O) |
| Aromatic Carbons | 124 - 128 | C -C=O |
| Aromatic Carbons | 113 - 115 | C H (ortho to OCH₃) |
| N-Methoxy Carbon | 60 - 65 | N-OC H₃ |
| Aryl Methoxy Carbon | ~55 | Ar-OC H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of N,4-dimethoxybenzamide should display characteristic absorption bands for the amide and ether functionalities.
| Expected IR Absorption Band | Approximate Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch | 3200 - 3400 | Amide N-H stretch |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretch |
| C-H Stretch (Aliphatic) | 2850 - 3000 | CH₃ C-H stretch |
| C=O Stretch (Amide I) | 1650 - 1680 | Amide C=O stretch[3] |
| N-H Bend (Amide II) | 1510 - 1550 | Amide N-H bend |
| C-O Stretch (Aryl Ether) | 1240 - 1260 | Asymmetric Ar-O-C stretch[3] |
| C-O Stretch (Aryl Ether) | 1020 - 1040 | Symmetric Ar-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural elucidation.
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Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be expected at m/z = 181.
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Key Fragmentation Patterns: The primary fragmentation pathway would likely involve the formation of the highly stable 4-methoxybenzoyl cation at m/z = 135. This fragment arises from the cleavage of the amide C-N bond and is often the base peak in the mass spectra of similar compounds.[4] Other potential fragments include the loss of a methoxy radical (•OCH₃) from the molecular ion.
Analytical Workflow
A standard workflow for the characterization of a newly synthesized batch of N,4-dimethoxybenzamide would involve a combination of chromatographic separation and spectroscopic detection.
Caption: General analytical workflow for purity and identity confirmation.
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthesis via acid chloride formation.
Representative Experimental Protocol: Acid Chloride Method
This protocol is a representative procedure based on well-established methods for benzamide synthesis.[5] The choice of the acid chloride pathway is due to its high reactivity and typically high conversion rates.
-
Acid Chloride Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 4-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) either neat or in an inert solvent like dichloromethane (DCM).
-
Gently heat the mixture to reflux (approx. 40-50 °C) for 1-2 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Causality: Thionyl chloride converts the carboxylic acid to the highly electrophilic acid chloride, making it susceptible to nucleophilic attack. Refluxing ensures the reaction goes to completion.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 4-methoxybenzoyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).
-
In a separate flask, prepare a solution of O-methylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (~2.2 eq) in the same solvent. The base is crucial to neutralize the HCl salt of the amine and the HCl generated during the reaction.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Causality: The reaction is highly exothermic; cooling prevents side reactions and ensures controlled formation of the amide. The dropwise addition maintains a low concentration of the acid chloride, minimizing potential side reactions.
-
Allow the reaction to warm to room temperature and stir for several hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a dilute aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes remove the base, unreacted amine salts, and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Safety and Handling
No specific toxicology data for N,4-dimethoxybenzamide is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on the GHS classifications for structurally related compounds like 4-methoxybenzamide and N-ethyl-4-methoxybenzamide, this compound should be treated as a potential skin, eye, and respiratory irritant.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.
A full, compound-specific Safety Data Sheet (SDS) should be consulted before any large-scale handling or use.
Conclusion
N,4-dimethoxybenzamide is a compound with well-defined structural features that allow for a confident prediction of its chemical properties and spectral characteristics. This guide provides a foundational framework for researchers, outlining its molecular identity, computed physicochemical properties, expected analytical signatures, and a viable synthetic strategy. While this document serves as a robust starting point, it is imperative that these predicted properties are validated through empirical laboratory investigation. Such experimental work will be crucial for enabling the potential applications of N,4-dimethoxybenzamide in the fields of pharmaceutical sciences and chemical synthesis.
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